molecular formula C12H20Br2N4O3 B555273 H-Lys-pna 2hbr CAS No. 40492-96-4

H-Lys-pna 2hbr

Cat. No. B555273
CAS RN: 40492-96-4
M. Wt: 428.12 g/mol
InChI Key: OGBCOCPRBXZLNA-IDMXKUIJSA-N
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Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of H-LYS-PNA 2HBR (also known as CID 24802272, L-Lysine 4-nitroanilide dihydrobromide, or (2S)-2,6-diamino-N-(4-nitrophenyl)hexanamide;dihydrobromide):

Enzyme Kinetics and Specificity Studies

This compound is used as a substrate to study the specificity and kinetics of lysine aminopeptidase, an enzyme that removes amino acids from the amino end of proteins . It helps in understanding the enzyme’s behavior and reaction rates.

Proteinase Research

It serves as a substrate for various proteinases, which are enzymes that break down proteins. This application is crucial for studying protein catabolism and related metabolic pathways .

Peptide-Based Hydrogel Formation

Peptide-based hydrogels have gained attention due to their properties and high modularity. H-LYS-PNA 2HBR can be involved in the formation of these hydrogels, which have potential biomedical applications .

Recombinant Exopeptidase Characterization

The compound has been used in characterizing recombinant exopeptidases like PepX and PepN, providing insights into their hydrolytic efficiency and substrate preferences .

Biotinylation Studies

For biotinylated lysine derivatives or chromophores and fluorophores coupled to Lys, H-LYS-PNA 2HBR can be used in research to study these modifications .

Mechanism of Action

Target of Action

H-LYS-PNA 2HBR, also known as L-Lysine p-nitroanilide dihydrobromide, is primarily used to identify the presence of aminopeptidase in plants and animals . Aminopeptidases are enzymes that catalyze the cleavage of amino acids from the N-terminus of proteins or peptides . They play a crucial role in protein degradation and regulation of biological processes .

Mode of Action

The compound interacts with its target, the aminopeptidase, by serving as a substrate for the enzyme . The enzyme cleaves the amino acid from the N-terminus of the compound, resulting in a change in the compound’s structure . This interaction allows the compound to be used as a tool for studying the specificity and kinetics of aminopeptidases .

Biochemical Pathways

The primary biochemical pathway affected by H-LYS-PNA 2HBR involves protein degradation . Aminopeptidases, the targets of H-LYS-PNA 2HBR, are key players in this pathway. They cleave amino acids from proteins, thereby regulating protein function and turnover . The compound’s interaction with aminopeptidases can thus influence protein degradation processes .

Pharmacokinetics

Given its use as a substrate for aminopeptidases, it is likely that the compound is metabolized by these enzymes

Result of Action

The primary result of H-LYS-PNA 2HBR’s action is the identification of aminopeptidase activity . By serving as a substrate for aminopeptidases, the compound allows for the detection and study of these enzymes . This can provide valuable insights into protein degradation processes and the role of aminopeptidases in these processes .

Action Environment

The action of H-LYS-PNA 2HBR is likely influenced by various environmental factors. For instance, the activity of aminopeptidases can be affected by factors such as pH and temperature . Therefore, these factors may also influence the interaction between H-LYS-PNA 2HBR and aminopeptidases.

properties

IUPAC Name

(2S)-2,6-diamino-N-(4-nitrophenyl)hexanamide;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3.2BrH/c13-8-2-1-3-11(14)12(17)15-9-4-6-10(7-5-9)16(18)19;;/h4-7,11H,1-3,8,13-14H2,(H,15,17);2*1H/t11-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBCOCPRBXZLNA-IDMXKUIJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C(CCCCN)N)[N+](=O)[O-].Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)[C@H](CCCCN)N)[N+](=O)[O-].Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Br2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2,6-Diamino-N-(4-nitrophenyl)hexanamide dihydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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